molecular formula C8H7N B1612677 2,2-Dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetonitrile CAS No. 65538-26-3

2,2-Dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetonitrile

Cat. No.: B1612677
CAS No.: 65538-26-3
M. Wt: 124.19 g/mol
InChI Key: SUSQOBVLVYHIEX-XZJKGWKKSA-N
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Description

2,2-Dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetonitrile is a deuterated organic compound. Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in this compound, making it useful in various scientific research applications. The presence of deuterium can significantly alter the physical and chemical properties of the compound, making it valuable for studies in fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetonitrile typically involves the deuteration of corresponding non-deuterated precursors. One common method includes the use of deuterated reagents in a series of substitution reactions. For instance, starting from a non-deuterated phenylacetonitrile, deuterium gas (D2) can be used in the presence of a catalyst to replace hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The reaction conditions, such as temperature and pressure, are optimized to ensure maximum deuterium incorporation while maintaining the integrity of the acetonitrile structure.

Chemical Reactions Analysis

Types of Reactions

2,2-Dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding deuterated carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to a primary amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where deuterium atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used for reduction.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly used.

Major Products

    Oxidation: Deuterated benzoic acid derivatives.

    Reduction: Deuterated benzylamine derivatives.

    Substitution: Various deuterated aromatic compounds depending on the substituent introduced.

Scientific Research Applications

2,2-Dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms to study isotope effects.

    Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Investigated for its potential in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.

    Industry: Utilized in the production of deuterated solvents and reagents for various industrial processes.

Mechanism of Action

The mechanism by which 2,2-Dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetonitrile exerts its effects is primarily through the kinetic isotope effect. The presence of deuterium alters the rate of chemical reactions compared to their non-deuterated counterparts. This can affect the stability, reactivity, and overall behavior of the compound in various environments. Molecular targets and pathways involved include enzyme-catalyzed reactions where the deuterium substitution can lead to changes in reaction rates and product distributions.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dideuterio-2-phenylacetonitrile
  • 2,2-Dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)ethanol
  • 2,2-Dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetaldehyde

Uniqueness

2,2-Dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetonitrile is unique due to the extensive deuteration of both the phenyl ring and the acetonitrile group. This extensive deuteration enhances its utility in studies requiring detailed analysis of isotope effects and provides a more pronounced kinetic isotope effect compared to partially deuterated compounds.

Properties

IUPAC Name

2,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6H2/i1D,2D,3D,4D,5D,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSQOBVLVYHIEX-XZJKGWKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C#N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584076
Record name (~2~H_5_)Phenyl(~2~H_2_)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65538-26-3
Record name (~2~H_5_)Phenyl(~2~H_2_)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 65538-26-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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